Cas no 280762-03-0 (tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate)
![tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate structure](https://www.kuujia.com/scimg/cas/280762-03-0x500.png)
tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- endo-7-Amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane
- endo-7-AMino-9-Boc-3-oxa-...
- endo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- (1R,5S,7S)-tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 3-Oxa-9-azabicyclo[3.3.1]nonane-9-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7-endo)-
- endo-9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
- exo-tert-Butyl7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 1,1-Dimethylethyl (7-endo)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- (7-exo)-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-butyl (1R,5S)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- MFCD23381628
- EN300-7166268
- 280762-03-0
- SCHEMBL15420957
- tert-Butyl exo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- P18511
- (7-endo)-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- t-Butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- DTXSID101134811
- tert-butyl (1R,5S,7s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- PS-17357
- N13274
- exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- tert-butyl (1S,5R)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 1820966-00-4
- AKOS027469917
- CS-0048103
-
- MDL: MFCD23381628
- Inchi: InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+
- InChI Key: PEAPNBGPRYMRNJ-PBINXNQUSA-N
- SMILES: CC(C)(C)OC(=O)N1[C@H]2COC[C@@H]1C[C@H](N)C2
Computed Properties
- Exact Mass: 242.16304257g/mol
- Monoisotopic Mass: 242.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 64.8Ų
tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D498729-1G |
tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
280762-03-0 | 97% | 1g |
$720 | 2025-02-21 | |
AstaTech | N13274-0.1/G |
TERT-BUTYL ENDO-7-AMINO-3-OXA-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE |
280762-03-0 | 95% | 0.1g |
$250 | 2023-09-19 | |
abcr | AB545842-100mg |
t-Butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate; . |
280762-03-0 | 100mg |
€322.80 | 2025-02-15 | ||
Alichem | A449038922-250mg |
endo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
280762-03-0 | 95% | 250mg |
490.50 USD | 2021-05-31 | |
Chemenu | CM107694-250mg |
tert-butyl (1R,5S,7s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
280762-03-0 | 97% | 250mg |
$275 | 2021-08-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120428-500MG |
tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
280762-03-0 | 97% | 500MG |
¥ 3,201.00 | 2023-04-13 | |
Chemenu | CM107694-1g |
tert-butyl (1R,5S,7s)-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
280762-03-0 | 97% | 1g |
$*** | 2023-03-29 | |
eNovation Chemicals LLC | D498729-250MG |
tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
280762-03-0 | 97% | 250mg |
$285 | 2025-02-21 | |
abcr | AB545842-1 g |
t-Butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate; . |
280762-03-0 | 1g |
€1,278.90 | 2023-04-14 | ||
AstaTech | N13274-0.25/G |
TERT-BUTYL ENDO-7-AMINO-3-OXA-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE |
280762-03-0 | 95% | 0.25g |
$499 | 2023-09-19 |
tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate Related Literature
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Comprehensive Overview of tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 280762-03-0)
The compound tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS No. 280762-03-0) is a highly specialized bicyclic organic molecule that has garnered significant attention in pharmaceutical and synthetic chemistry research. Its unique structure, featuring a 3-oxa-9-azabicyclo[3.3.1]nonane core, makes it a valuable intermediate in the synthesis of complex bioactive molecules. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
One of the key reasons for the growing interest in tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is its role as a protected amine derivative. The tert-butyloxycarbonyl (Boc) group in its structure provides stability during synthetic processes, making it a preferred choice for multi-step organic syntheses. This aligns with the current trend in medicinal chemistry, where researchers prioritize stable intermediates to streamline the production of novel drug candidates. Searches for Boc-protected amines and bicyclic scaffolds have surged in recent years, reflecting the demand for such compounds in high-value applications.
From a structural perspective, the 3-oxa-9-azabicyclo[3.3.1]nonane framework is notable for its rigid conformation and hydrogen-bonding capabilities. These properties are critical in designing molecules with high target selectivity, a hot topic in modern drug development. The compound’s endo-7-amino configuration further enhances its utility, as it can serve as a versatile handle for further functionalization. This has led to its inclusion in studies exploring GPCR modulators and neurotransmitter analogs, areas that dominate recent literature and patent filings.
In addition to its pharmaceutical relevance, tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is also a subject of interest in computational chemistry. Researchers leverage molecular docking and quantum mechanical calculations to predict its interactions with biological targets, a method increasingly popular due to the rise of AI-driven drug design. Questions like "How to optimize bicyclic amine synthesis?" or "Applications of Boc-protected heterocycles in CNS drugs" are frequently encountered in academic and industrial forums, underscoring the compound’s interdisciplinary appeal.
The synthesis of tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multi-step organic reactions, including cyclization and Boc protection strategies. Recent advancements in green chemistry have also prompted investigations into more sustainable routes for producing such intermediates, addressing the growing demand for eco-friendly synthetic methods. This aligns with broader industry trends, where reducing environmental impact is a priority for chemical manufacturers and researchers alike.
Analytical characterization of this compound relies heavily on techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the precise identification and quality control of tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, which is essential for its use in regulated industries. The compound’s high purity and well-defined structure make it a reliable reference material in both academic and industrial laboratories.
Looking ahead, the versatility of tert-butyl endo-7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate positions it as a key player in the development of next-generation therapeutics. Its applications span peptide mimetics, catalysis, and material science, reflecting the compound’s adaptability to diverse research needs. As the scientific community continues to explore new chemical entities (NCEs), this bicyclic derivative is likely to remain a focal point in innovative synthetic strategies and drug discovery pipelines.
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